4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-phenoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c28-32(29,21-14-12-20(13-15-21)30-19-5-2-1-3-6-19)27-18-10-8-17(9-11-18)23-26-22-7-4-16-25-24(22)31-23/h1-16,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSHWJRGAJQBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of thiazolo[5,4-b]pyridine derivatives with appropriate phenol derivatives under specific conditions to introduce the phenoxy group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential as a kinase inhibitor, particularly in the context of cancer research. Its ability to inhibit phosphoinositide 3-kinase (PI3K) makes it a candidate for developing new anticancer drugs.
Medicine: In medicine, the compound's PI3K inhibitory activity suggests its potential use in treating various cancers. Its ability to modulate signaling pathways involved in cell growth and survival makes it a promising therapeutic agent.
Industry: In the industrial sector, this compound could be used in the development of new materials and chemicals. Its unique properties may be harnessed for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves the inhibition of PI3K. By binding to the PI3K enzyme, the compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This disruption leads to the induction of apoptosis (programmed cell death) in cancer cells, making it an effective anticancer agent.
Molecular Targets and Pathways:
PI3K: The primary molecular target is phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR pathway.
AKT/mTOR Pathway: The inhibition of PI3K leads to the downregulation of the AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Sulfonamide Derivatives
Key Observations :
- Sulfonamide linkage is conserved across analogs, but substituents on the benzene ring (e.g., phenoxy vs. naphthamide) modulate target specificity .
Key Insights :
- The target compound’s thiazolo-pyridine core may engage kinase allosteric sites similarly to GK activators .
- Phenoxy groups could enhance cytotoxicity compared to pyridin-2-yl analogs, as seen in pyrazole-sulfonamide hybrids .
Structure-Activity Relationships (SAR)
- Thiazolo[5,4-b]pyridine Core : Critical for π-π interactions; methylation (e.g., 8-methyl in ) increases metabolic stability.
- Sulfonamide Substituents: Phenoxy groups improve lipophilicity, while pyridin-2-yl analogs (e.g., ) enhance water solubility.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
